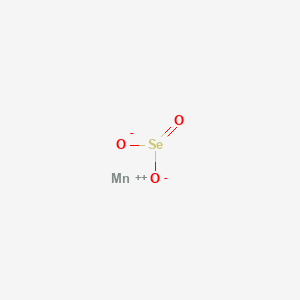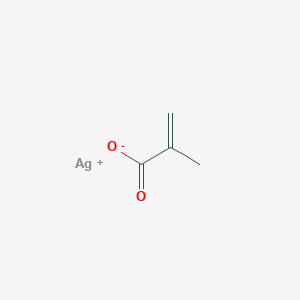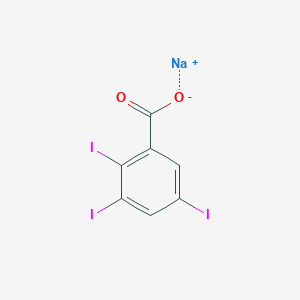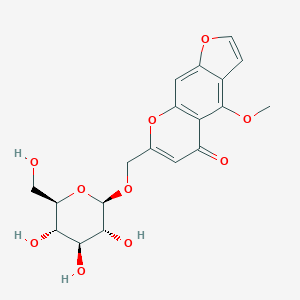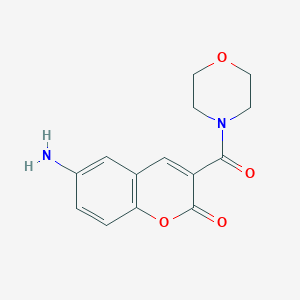
6-Amino-3-(morpholinocarbonyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(morpholinocarbonyl)coumarin, also known as AMC, is a fluorescent probe that is commonly used in biochemical and physiological research. It is a derivative of coumarin, a natural compound found in various plants, and is widely used in the study of enzyme kinetics, protein-protein interactions, and drug discovery.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(morpholinocarbonyl)coumarin is based on its fluorescent properties. When excited by light of a specific wavelength, 6-Amino-3-(morpholinocarbonyl)coumarin emits light at a longer wavelength, allowing it to be detected and quantified. The intensity of the fluorescence is directly proportional to the concentration of 6-Amino-3-(morpholinocarbonyl)coumarin, making it a useful tool for measuring enzyme activity and protein-protein interactions.
Effets Biochimiques Et Physiologiques
6-Amino-3-(morpholinocarbonyl)coumarin is a non-toxic compound that does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine, making it a safe and reliable probe for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Amino-3-(morpholinocarbonyl)coumarin is its high sensitivity and specificity, which allows it to detect even small changes in enzyme activity and protein-protein interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 6-Amino-3-(morpholinocarbonyl)coumarin. One of the main limitations is its relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are many potential future directions for the use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research. One possible direction is the development of new substrates and probes based on the structure of 6-Amino-3-(morpholinocarbonyl)coumarin, which could be used to study a wider range of enzymes and proteins. Another possible direction is the use of 6-Amino-3-(morpholinocarbonyl)coumarin in drug discovery, where it could be used to screen potential drug candidates for their effects on enzyme activity and protein-protein interactions.
Conclusion:
In conclusion, 6-Amino-3-(morpholinocarbonyl)coumarin is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity make it a useful tool for studying enzyme kinetics and protein-protein interactions, and its non-toxic nature makes it a safe and reliable probe for experimentation. While there are some limitations to its use, there are also many potential future directions for the development and use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research.
Méthodes De Synthèse
The synthesis of 6-Amino-3-(morpholinocarbonyl)coumarin involves the condensation of 3-(morpholinocarbonyl)coumarin with 6-aminoquinoline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 6-Amino-3-(morpholinocarbonyl)coumarin as a yellow powder.
Applications De Recherche Scientifique
6-Amino-3-(morpholinocarbonyl)coumarin is a versatile probe that has been widely used in various scientific research applications. One of its most common uses is in the study of enzyme kinetics, where it is used as a substrate to monitor the activity of proteases, esterases, and other enzymes. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin has been used to study protein-protein interactions, where it is used as a fluorescent label to monitor the binding of proteins.
Propriétés
Numéro CAS |
18144-57-5 |
|---|---|
Nom du produit |
6-Amino-3-(morpholinocarbonyl)coumarin |
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
6-amino-3-(morpholine-4-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2 |
Clé InChI |
RZVSOEJLBFOYED-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canonique |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Autres numéros CAS |
18144-57-5 |
Synonymes |
6-Amino-3-(morpholinocarbonyl)coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



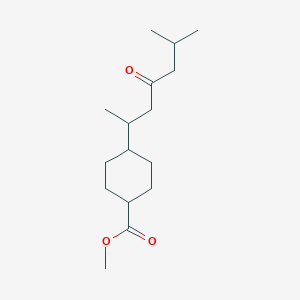
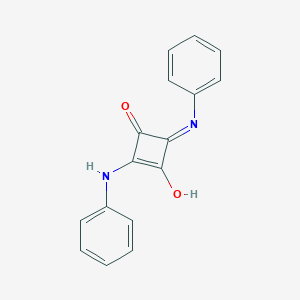
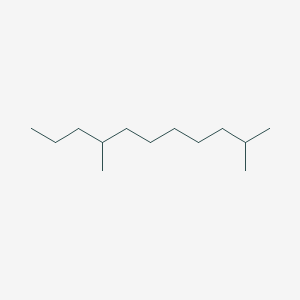
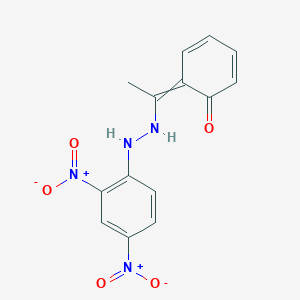
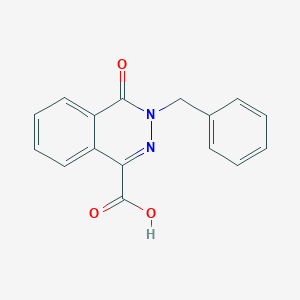
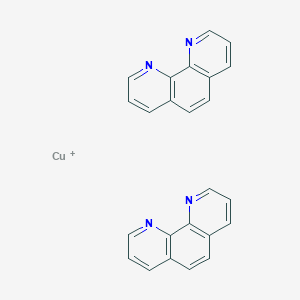
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
